molecular formula C19H17NO3 B2696615 2-benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 749219-34-9

2-benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B2696615
CAS No.: 749219-34-9
M. Wt: 307.349
InChI Key: LJYCJDJVXUPFFP-UHFFFAOYSA-N
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Description

2-benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a chemical compound belonging to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the use of acryloyl benzamides as key substrates. Various radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine, are employed to furnish isoquinoline-1,3-diones . The reaction conditions are designed to be simple, mild, green, and efficient, making the process environmentally friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-(ethoxymethylene)isoquinoline-1,3-dione
  • 2-Benzyl-4-(methoxymethylidene)isoquinoline-1,3-dione
  • 2-Benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Uniqueness

This compound is unique due to its specific structural features and the resulting chemical and biological properties. Its ethoxymethylidene group provides distinct reactivity and interaction profiles compared to similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-23-13-17-15-10-6-7-11-16(15)18(21)20(19(17)22)12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYCJDJVXUPFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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